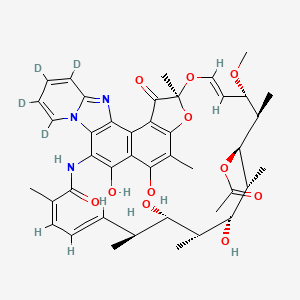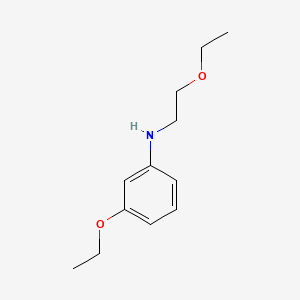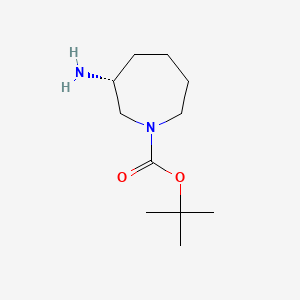
11-Desmethyl Rifaximin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Desmethyl Rifaximin-d4 is a deuterium-labeled derivative of 11-Desmethyl Rifaximin, a compound used primarily in biochemical research. It has the molecular formula C42H45D4N3O11 and a molecular weight of 775.88. This compound is often utilized in proteomics research and other scientific studies due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic investigations.
准备方法
The synthesis of 11-Desmethyl Rifaximin-d4 involves multiple steps, starting from the parent compound, RifaximinThe reaction conditions often require specific catalysts and solvents to ensure the selective deuteration of the compound . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent quality control measures .
化学反应分析
11-Desmethyl Rifaximin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
科学研究应用
11-Desmethyl Rifaximin-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotope labeling.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related drugs.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound serves as a standard for quality control in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 11-Desmethyl Rifaximin-d4 is similar to that of its parent compound, Rifaximin. It acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding blocks the translocation step, thereby halting transcription and leading to bacterial cell death . The molecular targets and pathways involved include the bacterial RNA polymerase enzyme and the transcriptional machinery of the bacteria .
相似化合物的比较
11-Desmethyl Rifaximin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
11-Desmethyl Rifaximin: The non-deuterated form, used in similar research applications but without the benefits of stable isotope labeling.
Rifaximin: The parent compound, widely used as an antibiotic for gastrointestinal infections.
11-Desmethyl Rifamycin L 105-d4: Another deuterium-labeled derivative with similar applications in research.
These compounds share similar core structures but differ in their specific applications and the presence of deuterium atoms, which provide unique advantages in research settings.
属性
IUPAC Name |
[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGSOOSBGADDI-FZFXTIDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747562 |
Source


|
| Record name | PUBCHEM_71315766 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316302-12-1 |
Source


|
| Record name | PUBCHEM_71315766 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)

